

Physical and chemical properties of 4-Iodopyridin-3-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Iodopyridin-3-ol*

Cat. No.: *B063117*

[Get Quote](#)

An In-depth Technical Guide to **4-Iodopyridin-3-ol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodopyridin-3-ol is a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry.^[1] Its structure, featuring a reactive iodine atom at the 4-position and a hydroxyl group at the 3-position of the pyridine ring, provides a multifunctional scaffold for the construction of complex molecular architectures.^[1] This guide provides a comprehensive overview of its known physical and chemical properties, synthetic utility, and potential for biological applications. While specific experimental data for this compound is limited, this document consolidates available computed data and provides context based on structurally related molecules.

Physical and Chemical Properties

The following tables summarize the key identifiers and computed physicochemical properties for **4-Iodopyridin-3-ol**.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	4-iodopyridin-3-ol [2]
Synonyms	4-Iodo-3-hydroxypyridine, 3-Hydroxy-4-iodopyridine[2]
CAS Number	188057-20-7[2]
Molecular Formula	C ₅ H ₄ INO[2]
SMILES	C1=CN=CC(=C1I)O[2]

| InChIKey | HKFQSXPNVJVXTO-UHFFFAOYSA-N[2] |

Table 2: Computed Physicochemical Properties

Property	Value	Source
Molecular Weight	221.00 g/mol	PubChem[2]
Exact Mass	220.93376 Da	PubChem[2]
Monoisotopic Mass	220.93376 Da	PubChem[2]
XLogP3 (Predicted)	1.1	PubChem[2]
Topological Polar Surface Area	33.1 Å ²	PubChem[2]
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	2	PubChem

| Rotatable Bond Count | 0 | PubChem |

Spectral Data (Predicted)

While experimental spectra for **4-iodopyridin-3-ol** are not readily available in public databases, the following characteristics can be predicted based on its structure.

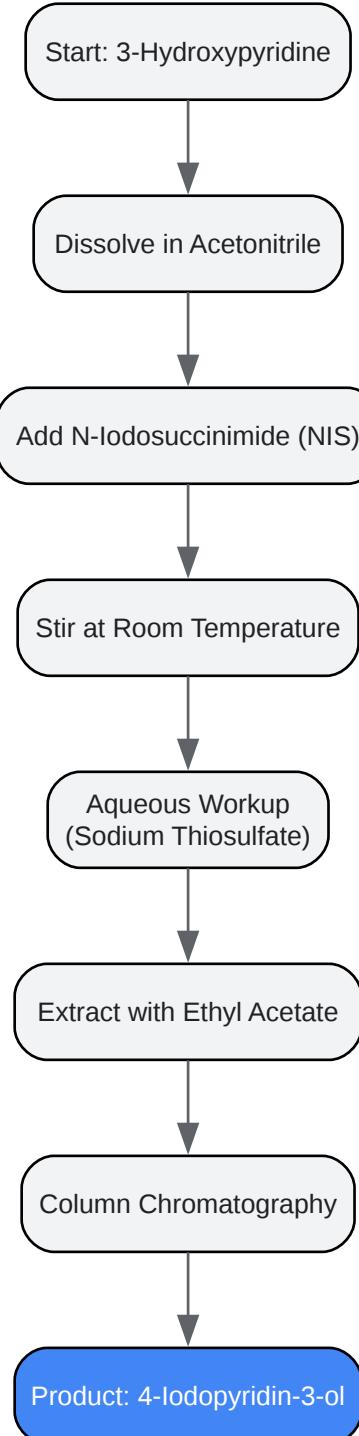
Table 3: Predicted Spectral Characteristics

Technique	Expected Features
¹ H NMR	Signals corresponding to the three aromatic protons on the pyridine ring. A broad singlet for the hydroxyl proton, which is exchangeable with D ₂ O.
¹³ C NMR	Five distinct signals for the carbon atoms of the pyridine ring. The carbon bearing the iodine atom (C4) would be expected at a lower field, while the carbon attached to the hydroxyl group (C3) would be shifted downfield.
IR Spectroscopy	A broad absorption band in the region of 3200-3600 cm ⁻¹ corresponding to the O-H stretching of the hydroxyl group. Aromatic C-H stretching vibrations around 3000-3100 cm ⁻¹ . C=C and C=N stretching vibrations in the 1400-1600 cm ⁻¹ region.

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z ≈ 221. A prominent peak corresponding to the loss of iodine ([M-I]⁺) would also be expected. |

Chemical Synthesis and Reactivity

General Synthesis Strategy


A plausible synthetic route to **4-Iodopyridin-3-ol** involves the direct iodination of 3-hydroxypyridine. This can be achieved using an iodinating agent in a suitable solvent. One potential method involves the use of N-Iodosuccinimide (NIS) as the iodine source.

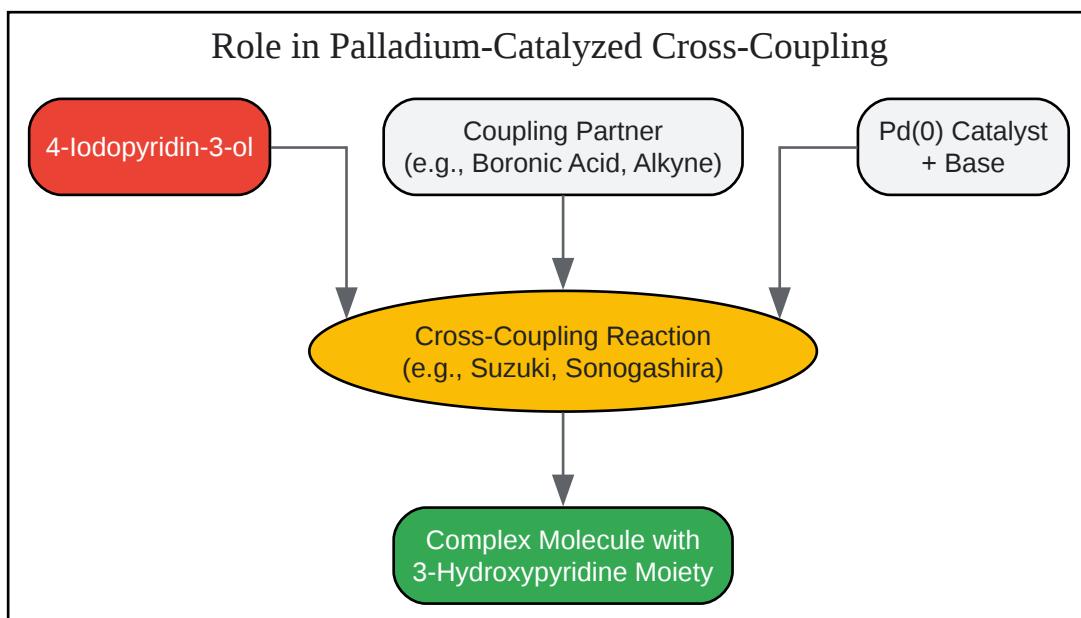
Experimental Protocol: General Iodination of 3-Hydroxypyridine

- **Dissolution:** Dissolve 3-hydroxypyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
- **Reagent Addition:** Add N-Iodosuccinimide (NIS) (1.0-1.2 eq) to the solution portion-wise at room temperature.

- Reaction: Stir the mixture at room temperature for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
- Workup: Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
- Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield **4-Iodopyridin-3-ol**.

General Synthesis Workflow for 4-Iodopyridin-3-ol

[Click to download full resolution via product page](#)


Caption: General workflow for the synthesis of **4-Iodopyridin-3-ol**.

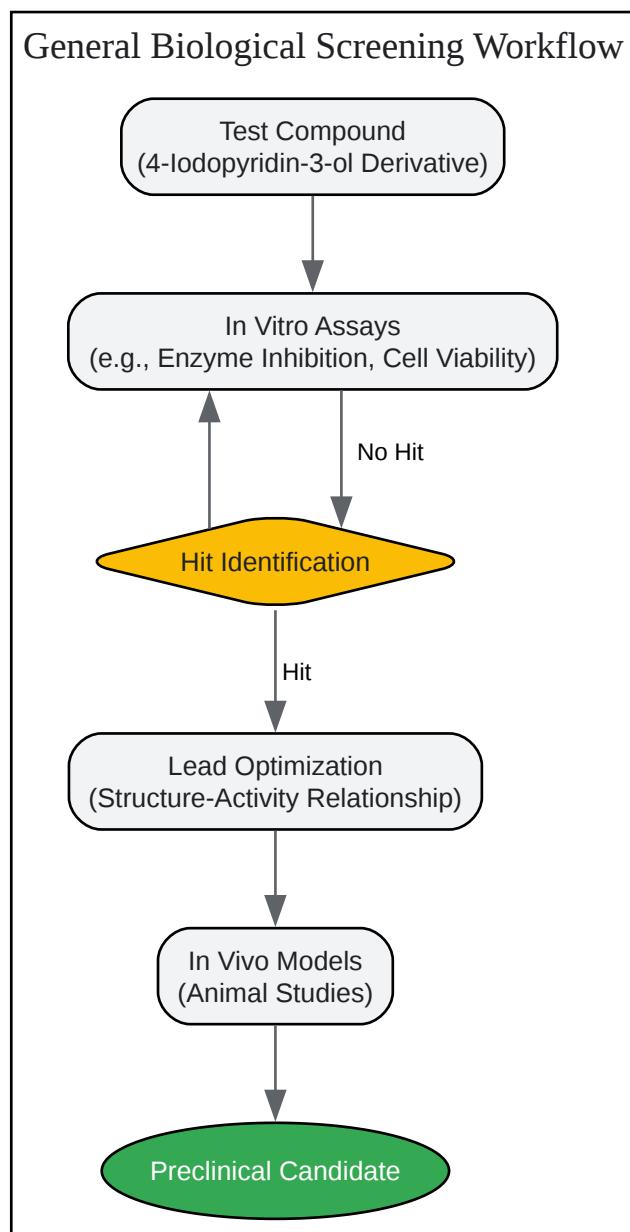
Reactivity in Cross-Coupling Reactions

4-Iodopyridin-3-ol is a valuable intermediate for introducing the 3-hydroxypyridine moiety into larger molecules via palladium-catalyzed cross-coupling reactions.^[1] The carbon-iodine bond is highly reactive towards oxidative addition to a palladium(0) catalyst, making it an excellent substrate for reactions such as Suzuki, Sonogashira, and Stille couplings.^[1]

Experimental Protocol: General Suzuki Coupling

- Reaction Setup: To a reaction vessel, add **4-Iodopyridin-3-ol** (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.02-0.05 eq), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0-3.0 eq).
- Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.
- Reaction Execution: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C for several hours until the reaction is complete (monitored by TLC or LC-MS).
- Workup and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

[Click to download full resolution via product page](#)


Caption: Reactivity of **4-Iodopyridin-3-ol** in cross-coupling reactions.

Biological Activity

There is currently no specific published data on the biological activity of **4-Iodopyridin-3-ol**. However, the substituted pyridine scaffold is a well-established pharmacophore in medicinal chemistry, known to exhibit a wide range of biological activities.^[3] Various derivatives have been investigated for their potential as:

- Anticancer Agents: Pyridine-based compounds have shown efficacy against various cancer cell lines.^[4]
- Antimalarial Agents: Certain substituted pyridines have demonstrated significant in vivo and in vitro activity against malaria parasites.^{[5][6]}
- Neurotropic Agents: Pyridine derivatives have been studied for their effects on the central nervous system, including anticonvulsant and anxiolytic properties.^[3]

The presence of the iodine atom and the hydroxyl group on the pyridine ring of **4-Iodopyridin-3-ol** makes it a prime candidate for library synthesis in drug discovery programs aimed at identifying novel therapeutic agents.^[1]

[Click to download full resolution via product page](#)

Caption: General workflow for biological screening of novel compounds.

Safety Information

While specific toxicity data is limited, based on GHS classifications for similar compounds, **4-Iodopyridin-3-ol** should be handled with care.

Table 4: GHS Hazard Information

Hazard Statement	Description
H302	Harmful if swallowed[2]
H312	Harmful in contact with skin[2]
H315	Causes skin irritation[2]
H319	Causes serious eye irritation[2]
H332	Harmful if inhaled[2]

| H335 | May cause respiratory irritation[2] |

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound.

Conclusion

4-Iodopyridin-3-ol is a valuable and versatile building block for organic synthesis. Its key utility lies in its application in palladium-catalyzed cross-coupling reactions, enabling the efficient incorporation of the 3-hydroxypyridine scaffold into more complex target molecules. Although its specific biological activities have not yet been reported, the prevalence of the substituted pyridine core in numerous pharmaceuticals suggests that derivatives of **4-Iodopyridin-3-ol** hold significant potential for drug discovery and development programs. Further research into the experimental properties and biological screening of this compound and its derivatives is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Iodopyridin-3-ol | High-Purity Reagent for Research [benchchem.com]
- 2. 4-Iodopyridin-3-ol | C5H4INO | CID 22503581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation [mdpi.com]
- 5. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of 4-Iodopyridin-3-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b063117#physical-and-chemical-properties-of-4-iodopyridin-3-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com